N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methylbutanamide
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Overview
Description
N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methylbutanamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
The synthesis of N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methylbutanamide typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. The synthetic route may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Functionalization: The pyrrole ring is then functionalized with the appropriate substituents. This may involve reactions such as sulfonylation, alkylation, and amidation.
Industrial Production: Industrial production methods would likely involve optimizing these reactions for scale, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methylbutanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methylbutanamide can be compared with similar compounds such as:
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: This compound shares the methoxypropyl and sulfonyl functional groups but differs in the core structure.
N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: This compound has a similar sulfonyl group but includes a glycinamide moiety.
N-(3-Methoxypropyl)-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide: This compound features a cyclopropane ring and a similar sulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrrole core, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H32N2O4S |
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Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C22H32N2O4S/c1-15(2)14-20(25)23-22-21(17(4)18(5)24(22)12-7-13-28-6)29(26,27)19-10-8-16(3)9-11-19/h8-11,15H,7,12-14H2,1-6H3,(H,23,25) |
InChI Key |
LHDFPUJOMYLMHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCCOC)NC(=O)CC(C)C |
Origin of Product |
United States |
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